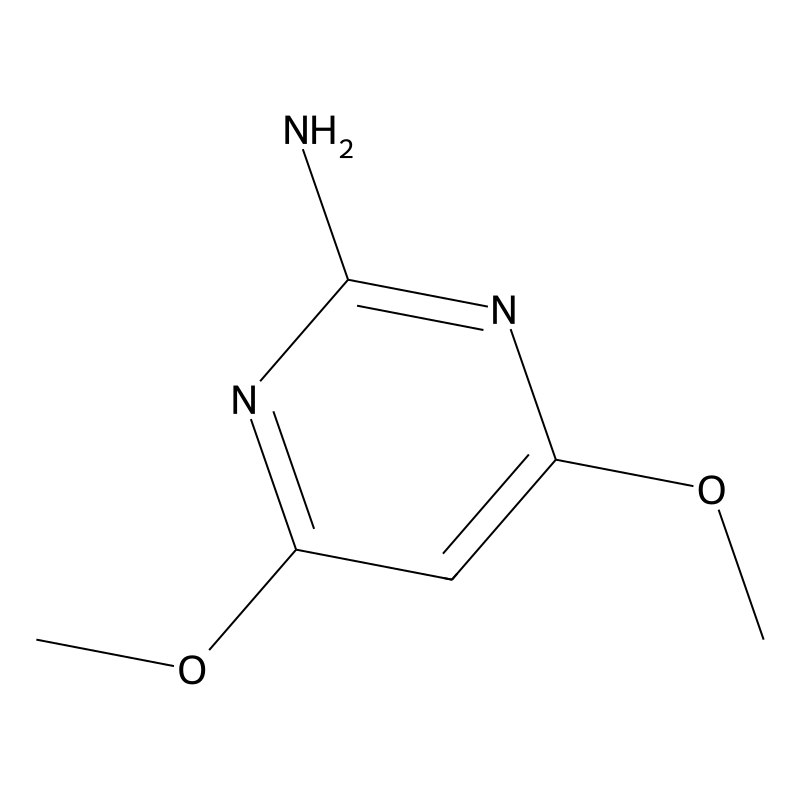2-Amino-4,6-dimethoxypyrimidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Environmental Transformation Product
2-A-4,6-DMP is a known environmental transformation product (ETP) of various sulfonyurea herbicides, including bensulfuron-methyl, ethoxysulfuron, foramsulfuron, mesosulfuron-methyl, and flupyrsulfuron-methyl. These herbicides are widely used in agriculture to control unwanted broadleaf weeds and grasses.
During their application and breakdown in the environment, these herbicides undergo various chemical reactions, transforming them into different compounds. 2-A-4,6-DMP is one such product formed from the degradation of the aforementioned herbicides.
Understanding the transformation pathways and the formation of ETPs like 2-A-4,6-DMP is crucial for environmental risk assessment of herbicides. This assessment helps to predict the potential impact of these chemicals on non-target organisms and the environment [].
Current Research and Future Potential
While research directly focused on 2-A-4,6-DMP itself is limited, its presence as an ETP offers potential avenues for further exploration. Studying the environmental fate and behavior of 2-A-4,6-DMP can provide valuable insights into its potential environmental impact and degradation pathways [].
2-Amino-4,6-dimethoxypyrimidine is a pyrimidine derivative characterized by the presence of two methoxy groups at the 4 and 6 positions and an amino group at the 2 position. Its molecular formula is C_7H_10N_2O_2, and it has a molecular weight of approximately 154.17 g/mol. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique structural features which can influence biological activity.
Research indicates that 2-amino-4,6-dimethoxypyrimidine exhibits various biological activities. It has been studied for its potential as an antitumor agent and has shown inhibitory effects on certain enzymes related to cancer cell proliferation. Additionally, complexes formed with this compound and metals like antimony have demonstrated antimicrobial properties against various pathogens, including Leishmania tropica .
Several synthetic routes have been developed for producing 2-amino-4,6-dimethoxypyrimidine:
- Methylation Method: Utilizing dimethyl carbonate in the presence of potassium carbonate and a phase transfer catalyst to methylate the hydroxyl groups of 2-amino-4,6-dihydroxypyrimidine .
- Malononitrile Route: This method involves reacting malononitrile with various reagents under controlled conditions to form the pyrimidine structure .
- Traditional Three-Step Synthesis: This involves cyclization, chlorination, and methoxylation steps but is less favored due to higher waste production and energy consumption compared to newer methods .
2-Amino-4,6-dimethoxypyrimidine finds applications primarily in:
- Pharmaceuticals: As a precursor for developing antitumor drugs and other therapeutic agents.
- Agrochemicals: Used in the formulation of herbicides or fungicides due to its biological activity.
- Coordination Chemistry: Acts as a ligand in metal complexes for various applications in catalysis and material science.
Studies have explored the interaction of 2-amino-4,6-dimethoxypyrimidine with various metal ions, revealing that it can form stable complexes which exhibit enhanced biological activity compared to the free ligand. For instance, antimony(III) complexes have shown promising results in inhibiting glutathione reductase, an enzyme linked to oxidative stress in cells .
Several compounds share structural similarities with 2-amino-4,6-dimethoxypyrimidine. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Amino-4-methoxypyrimidine | One methoxy group at position 4 | Less potent as an antitumor agent compared to 2-amino-4,6-dimethoxypyrimidine |
| 2-Amino-6-methoxypyrimidine | One methoxy group at position 6 | Different enzyme inhibition profile |
| 2-Amino-4,6-dichloropyrimidine | Chlorine substituents at positions 4 and 6 | Increased reactivity but reduced solubility |
These compounds illustrate variations in substituents that can significantly alter their biological activity and chemical reactivity.
Physical Description
XLogP3
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 11 of 228 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 217 of 228 companies with hazard statement code(s):;
H302 (77.42%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (70.97%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (23.04%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (23.04%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (70.97%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (22.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Use Classification
General Manufacturing Information
2-Pyrimidinamine, 4,6-dimethoxy-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.








